molecular formula C11H12N2O B3366806 1-(4-Methoxybenzyl)-1H-pyrazole CAS No. 145162-51-2

1-(4-Methoxybenzyl)-1H-pyrazole

Cat. No. B3366806
CAS RN: 145162-51-2
M. Wt: 188.23 g/mol
InChI Key: DFJJBKFWYFQQIE-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is commonly used in scientific research as a tool for studying various biological processes. This compound has gained significant attention due to its unique properties, including its ability to modulate specific receptors and enzymes.

Scientific Research Applications

Antitumor Activity

1-(4-Methoxybenzyl)-1H-pyrazole has shown potential in antitumor applications. For example, a series of new indole derivatives containing pyrazoles, which included this compound, were synthesized and tested for their ability to inhibit tumor cell growth. These compounds were developed using 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide as a key intermediate, indicating its relevance in cancer research (Farghaly, 2010).

Synthesis of Novel Compounds

The versatility of this compound in synthesizing novel compounds has been demonstrated. For example, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents involved this compound. These synthesized derivatives showed potent antimicrobial activities against various bacterial strains, underlining its significance in the development of new antimicrobial agents (Raju et al., 2010).

Hydrogen-Bonded Structures

Research into the structural properties of this compound derivatives has revealed interesting insights. For instance, studies on 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole showed the formation of simple C9 chains linked by a single C-H...N hydrogen bond. This understanding of molecular structures is crucial for the development of new compounds with specific properties (Abonía et al., 2007).

Antiproliferative Effects

This compound derivatives have also been explored for their antiproliferative effects. A study synthesized novel 5-amino pyrazole derivatives and evaluated their efficacy in inhibiting breast cancer cell proliferation. Some compounds from this series exhibited significant growth inhibitory effects, suggesting potential therapeutic applications in cancer treatment (Raju et al., 2011).

Synthesis of Heterocyclic Analogues

The compound has been used in the synthesis of various heterocyclic analogues, such as xanthones and pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones. These syntheses highlight the compound's utility in creating diverse heterocyclic structures, potentially useful in pharmaceutical applications (Eller et al., 2006).

Selective Raf Kinase Inhibitors

This compound amide derivatives have been synthesized and evaluated for their role as selective Raf kinase inhibitors in melanoma cells. This research contributes to the development of targeted cancer therapies, specifically in melanoma (Kim et al., 2011).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-11-5-3-10(4-6-11)9-13-8-2-7-12-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJJBKFWYFQQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437162
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145162-51-2
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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